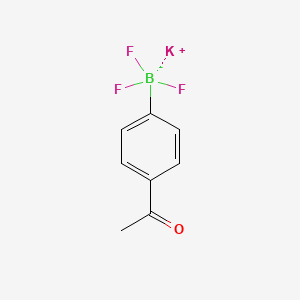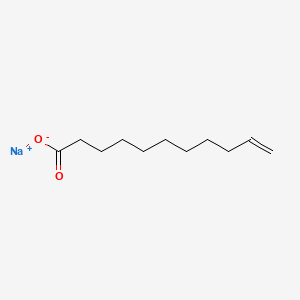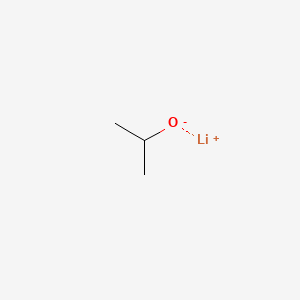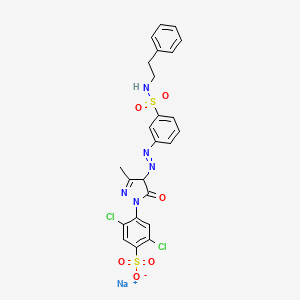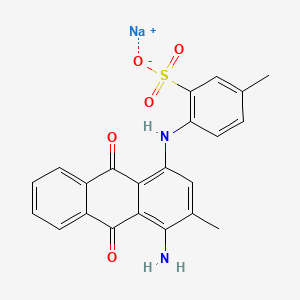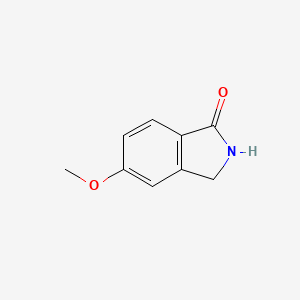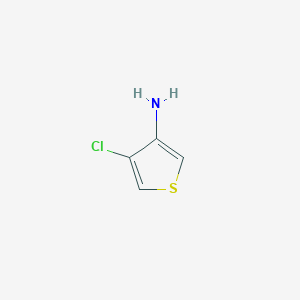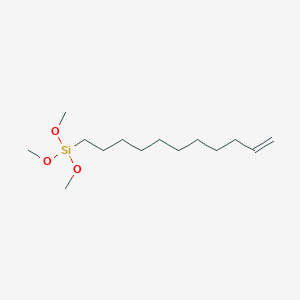
10-Undecenyltrimethoxysilane
Overview
Description
10-Undecenyltrimethoxysilane is an organosilicon compound with the chemical formula C14H30O3Si. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. This compound belongs to the family of organosilanes and has gained significant attention in various fields of research due to its unique chemical structure and biological activity.
Preparation Methods
The preparation of 10-Undecenyltrimethoxysilane typically involves the reaction of an olefin with trimethoxysilane. The specific preparation method may vary by manufacturer and demand . Industrial production methods often involve the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions generally include controlled temperature and pressure to optimize the yield and quality of the compound.
Chemical Reactions Analysis
10-Undecenyltrimethoxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different organosilicon compounds with varying degrees of functionality.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10-Undecenyltrimethoxysilane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of functional materials, including coatings, adhesives, and surface modifications.
Biology: This compound is utilized in the development of biocompatible materials for cell culture and tissue engineering.
Industry: It is employed in the production of advanced materials with specific properties, such as hydrophobicity, adhesion, and thermal stability.
Mechanism of Action
The mechanism of action of 10-Undecenyltrimethoxysilane involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of the trimethoxysilane group, which can undergo hydrolysis to form silanols. These silanols can then condense with other silanol groups or react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it highly effective in surface modification and functionalization applications .
Comparison with Similar Compounds
10-Undecenyltrimethoxysilane can be compared with other similar organosilicon compounds, such as:
3-Butenyltriethoxysilane: This compound has a shorter carbon chain and different alkoxy groups, which may affect its reactivity and applications.
4-Methoxyphenyl dimethylvinyl silane: This compound contains aromatic groups, which can impart different chemical and physical properties compared to this compound.
Vinyldimethylethoxysilane: This compound has a vinyl group, which can participate in different types of polymerization reactions.
The uniqueness of this compound lies in its long carbon chain and the presence of the trimethoxysilane group, which provides a balance of hydrophobic and reactive properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
trimethoxy(undec-10-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si/c1-5-6-7-8-9-10-11-12-13-14-18(15-2,16-3)17-4/h5H,1,6-14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEGJSMHCHEQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCC=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622887 | |
| Record name | Trimethoxy(undec-10-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872575-06-9 | |
| Record name | Trimethoxy(undec-10-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


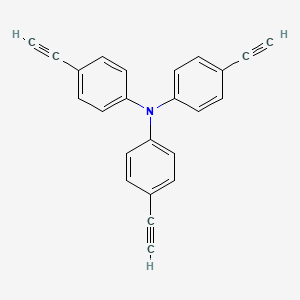

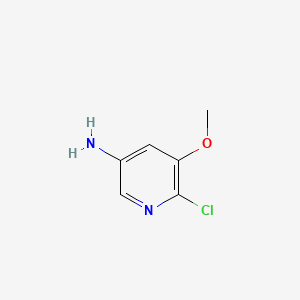
![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)
![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)

